N-(tert.-Butoxycarbonyl)3-[4-(1-pyrrolyl)phenyl]-L-alanine
Description
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-pyrrol-1-ylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-18(2,3)24-17(23)19-15(16(21)22)12-13-6-8-14(9-7-13)20-10-4-5-11-20/h4-11,15H,12H2,1-3H3,(H,19,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNJWWBPGJDLMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N2C=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methodologies
O-tertiary-Butyl S-Phenyl Thiocarbonate Method
This method, detailed in US Patent 3,855,238, involves direct Boc protection of the amino acid using O-tertiary-butyl S-phenyl thiocarbonate (1 ) under basic conditions. The protocol is adaptable to Boc-pyrrolylphenyl-alanine by substituting L-alanine with 3-[4-(1-pyrrolyl)phenyl]-L-alanine as the starting material.
Reaction Mechanism
- Deprotonation : A strong base (e.g., 1,1,3,3-tetramethylguanidine) deprotonates the α-amine of 3-[4-(1-pyrrolyl)phenyl]-L-alanine.
- Electrophilic Attack : The thiocarbonate (1 ) reacts with the deprotonated amine, transferring the Boc group via nucleophilic acyl substitution.
- Byproduct Formation : Phenylthiolate is released and oxidized to phenyl disulfide using H₂O₂, facilitating its removal.
Optimized Protocol (Adapted from Example 2)
| Component | Quantity | Role |
|---|---|---|
| 3-[4-(1-Pyrrolyl)phenyl]-L-alanine | 8.9 g (0.1 mol) | Substrate |
| O-tert-Butyl S-phenyl thiocarbonate | 25 g (0.12 mol) | Boc source |
| 1,1,3,3-Tetramethylguanidine | 23 g (0.2 mol) | Base |
| Dimethyl sulfoxide (DMSO) | 50 mL | Solvent |
Conditions :
- Temperature: 55°C
- Duration: 20 hours
- Workup: Adjust pH to 3 with citric acid, extract with ethyl acetate, dry over MgSO₄, and concentrate.
Yield : 84% (theoretical).
Advantages :
- High yield under mild acidic workup.
- Scalable to industrial production.
Limitations :
Coupling Reagent-Mediated Boc Protection
Alternative methods employ coupling reagents like N,N'-diisopropylcarbodiimide (DIC) or hexafluorophosphate benzotriazole tetramethyl uronium (HATU) to activate the Boc group (e.g., Boc-Osu) for reaction with the amino acid.
Typical Procedure
- Activation : Boc-Osu reacts with DIC in dichloromethane (DCM) to form an active ester.
- Coupling : The active ester reacts with 3-[4-(1-pyrrolyl)phenyl]-L-alanine in the presence of a catalytic base (e.g., DMAP).
- Purification : Column chromatography isolates the product.
Conditions :
- Solvent: DCM or DMF
- Temperature: Room temperature
- Duration: 4–12 hours
Yield : 60–75% (estimated from analogous reactions).
Advantages :
- Avoids thiocarbonate synthesis.
- Compatible with acid-sensitive substrates.
Limitations :
- Lower yields compared to the thiocarbonate method.
- Costly coupling reagents.
Comparative Analysis of Methods
Efficiency and Practicality
Substrate Compatibility
- The thiocarbonate method is pH-sensitive and unsuitable for substrates prone to β-elimination.
- Coupling reagents are preferable for sterically hindered amino acids.
Critical Considerations in Synthesis
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
N-(tert.-Butoxycarbonyl)3-[4-(1-pyrrolyl)phenyl]-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the pyrrolyl or phenyl groups.
Substitution: The Boc group can be selectively removed using reagents like oxalyl chloride in methanol.
Common Reagents and Conditions
Common reagents used in these reactions include oxalyl chloride for deprotection and various oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine form of the compound .
Scientific Research Applications
Peptide Synthesis
The primary application of N-(tert.-Butoxycarbonyl)3-[4-(1-pyrrolyl)phenyl]-L-alanine is as a building block in the synthesis of peptides and proteins, particularly through solid-phase peptide synthesis (SPPS). The Boc group allows for chemoselective reactions during the elongation of peptide chains, enhancing the efficiency and specificity of the synthesis process . This capability makes it an essential component for constructing peptides that incorporate non-natural amino acids, such as L-ΨPA.
This compound is being explored for its potential therapeutic applications. The incorporation of L-ΨPA into peptides could lead to the development of novel drugs with improved efficacy or altered pharmacokinetic properties due to the unique interactions facilitated by the pyrrolylphenyl group. This compound may also serve as a useful tool in studies aimed at understanding protein-protein interactions (PPIs), where it can be strategically incorporated into proteins to introduce chemical handles for labeling or affinity purification.
Table 2: Potential Biological Interactions
| Interaction Type | Description |
|---|---|
| Receptor Binding | Potential interaction with receptors involved in metabolic pathways |
| Enzyme Modulation | Possible effects on enzyme activity related to various biological functions |
Case Studies and Research Findings
Although detailed case studies specifically focusing on this compound are sparse, its structural characteristics align with those of compounds that have shown promise in drug development. For instance, research on similar pyrrole-containing compounds has demonstrated their potential as neuroactive agents and anticancer drugs .
Notable Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-Boc-L-alanine | C₇H₁₅NO₂ | Simple amino acid derivative; widely used in peptide synthesis. |
| 4-Pyrrolidinophenylalanine | C₁₈H₂₃N₃O₂ | Contains a pyrrolidine ring; relevant in neuropharmacology. |
| N-(tert-Butoxycarbonyl)-L-tyrosine | C₁₉H₂₃N₃O₄ | Similar protecting group; contains a phenolic hydroxyl group enhancing reactivity. |
Mechanism of Action
The mechanism by which N-(tert.-Butoxycarbonyl)3-[4-(1-pyrrolyl)phenyl]-L-alanine exerts its effects involves its interaction with specific molecular targets. The Boc group provides protection during synthesis, allowing for selective reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Differences Among Boc-Protected Amino Acid Derivatives
| Compound Name | Substituent at β-Position | Functional Groups | Molecular Formula | CAS Number | Reference |
|---|---|---|---|---|---|
| N-(tert.-Butoxycarbonyl)-3-[4-(1-pyrrolyl)phenyl]-L-alanine | 4-(1-pyrrolyl)phenyl | Boc, pyrrolyl, phenyl | C₁₈H₂₂N₂O₄ | 312619-46-8 | |
| tert-Butyl 3-{[((5R)-3-{4-[(Z)-(acetyloxy)iminomethyl]phenyl}-4,5-dihydro-5-isoxazolyl)acetyl]amino}-N-((3S)-3-benzyloxybutoxycarbonyl)-L-alaninate | 4-[(Z)-[(acetyloxy)imino]aminomethyl]phenyl | Boc, isoxazolyl, acetyloxyimino, benzyloxy | C₃₆H₄₄N₄O₁₀ | Not provided | |
| N-(tert-Butoxycarbonyl)-4-phenyl-L-phenylalanine | 4-phenylphenyl (biphenyl) | Boc, biphenyl | C₂₀H₂₃NO₄ | 147923-08-8 | |
| N-(tert-Butoxycarbonyl)-L-alanine | Hydrogen (unsubstituted) | Boc | C₈H₁₅NO₄ | 15761-38-3 |
Key Observations :
- Steric Effects: Bulky substituents (e.g., biphenyl in ) reduce conformational flexibility, whereas smaller groups (e.g., acetyloxyimino in ) may improve reactivity in coupling reactions.
Physicochemical and Spectroscopic Properties
Table 3: NMR and Analytical Data Comparison
Spectroscopic Notes:
- The absence of explicit NMR data for the target compound necessitates extrapolation from analogs. The pyrrolyl group’s protons are expected to resonate upfield compared to electron-deficient aryl groups in .
Biological Activity
N-(tert-Butoxycarbonyl)3-[4-(1-pyrrolyl)phenyl]-L-alanine, commonly referred to as Boc-L-Ala-Pyr, is a synthetic amino acid derivative with significant potential in medicinal chemistry and biochemistry. Its molecular formula is , and it has a molecular weight of approximately 330.4 g/mol. This compound is notable for its applications in peptide synthesis and as a potential therapeutic agent due to its biological activity.
- Molecular Formula :
- Molecular Weight : 330.4 g/mol
- CAS Number : 312619-46-8
- Purity : Typically around 95% .
Biological Activity Overview
The biological activity of N-(tert-Butoxycarbonyl)3-[4-(1-pyrrolyl)phenyl]-L-alanine has been explored in various studies, particularly focusing on its role as an inhibitor in enzyme systems and its potential therapeutic applications.
Enzyme Inhibition
Research indicates that compounds similar to Boc-L-Ala-Pyr exhibit inhibitory effects on histone deacetylases (HDACs), particularly HDAC6. These enzymes are crucial in regulating gene expression and are implicated in several diseases, including cancer and neurodegenerative disorders. The presence of the pyrrole ring structure enhances the compound's interaction with the enzyme, potentially leading to improved selectivity and potency .
Anticancer Properties
In vitro studies have demonstrated that derivatives of Boc-L-Ala-Pyr can induce apoptosis in cancer cell lines. This effect is attributed to the compound's ability to modulate histone acetylation, leading to the reactivation of silenced tumor suppressor genes. The incorporation of aromatic rings appears to enhance the compound's binding affinity to target proteins involved in cancer progression .
Case Studies
-
Study on HDAC Inhibition :
- Objective : To evaluate the inhibitory effects of Boc-L-Ala-Pyr on HDAC6.
- Findings : The compound showed significant inhibition of HDAC6 activity, resulting in increased acetylation of histones in treated cells. This suggests a potential role for Boc-L-Ala-Pyr in cancer therapy through epigenetic modulation .
- Antitumor Activity Assessment :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 330.4 g/mol |
| CAS Number | 312619-46-8 |
| Purity | 95% |
| Biological Activity | Effect |
|---|---|
| HDAC6 Inhibition | Significant inhibition |
| Apoptosis Induction | Observed in cancer cells |
| Cytotoxicity | Dose-dependent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
